

Environmental Fate and Degradation of Spiromesifen in Soil: A Technical Guide

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Compound of Interest

Compound Name: Spiromesifen

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Introduction

Spiromesifen is a contact insecticide and acaricide belonging to the spirocyclic tetronic acid class of compounds.[1][2] Its mode of action is the inhibition of acetyl-CoA carboxylase, a key enzyme in lipid biosynthesis, which disrupts the growth and development of target pests like whiteflies and mites.[1][3][4] Understanding the environmental fate of **spiromesifen**, particularly its persistence, mobility, and degradation pathways in soil, is critical for a comprehensive environmental risk assessment. This guide provides a detailed overview of the degradation kinetics, primary metabolites, and experimental methodologies used to study **spiromesifen** in the soil environment.

Degradation of Spiromesifen in Soil

Spiromesifen is considered to be of low to moderate persistence in soil under aerobic conditions.[5] Its degradation is a multifaceted process involving both abiotic and biotic mechanisms, significantly influenced by environmental factors such as soil moisture, pH, and microbial activity. The degradation of **spiromesifen** in soil generally follows first-order kinetics.[6][7][8][9]

Primary Degradation Pathway: Hydrolysis to Spiromesifen-enol (M01)

The initial and most significant step in the degradation of **spiromesifen** in the soil is the hydrolytic cleavage of its ester group.[10] This abiotic process, known as de-esterification, results in the formation of its major metabolite, 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, commonly referred to as **spiromesifen-enol** or M01.[1][10] This metabolite is a primary residue of concern and can account for up to 85% of the applied radioactivity in soil studies.[1][5]

Abiotic Degradation

Hydrolysis: The rate of hydrolysis is strongly dependent on pH. **Spiromesifen** degrades more rapidly under alkaline conditions.[6][7] Hydrolysis half-life values vary across studies, with reported values of 4.3 days at pH 9, 24.8 days at pH 7, and 53.3 days at pH 4.[11] Another study reported half-lives of 5.7 days at pH 9.0, 9.7 days at pH 4.0, and 12.5 days at pH 7.2.[6][7]

Photolysis: Photodegradation does not appear to be a major pathway for the dissipation of the parent **spiromesifen** compound on soil.[1][5] However, photolysis can contribute to the subsequent degradation of the **spiromesifen-enol** (M01) metabolite in light-exposed soil.[1][5] One study observed faster degradation of **spiromesifen** on a soil thin film under UV light (half-life of 3-4 days) and sunlight (half-life of 5.2-8.1 days), where a photo metabolite was detected.[6][7]

Biotic Degradation (Aerobic Soil Metabolism)

Microbial activity plays a crucial role in the degradation of **spiromesifen**. The aerobic soil metabolism half-life (DT50) for **spiromesifen** is relatively short, with reported values ranging from 2.6 to 18 days and a geomean of 5.3 days across six different soil types.[1] Other studies have reported ranges of 2.6 to 17.9 days and 12 to 45 days.[4][11]

Several factors influence the rate of biotic degradation:

- **Moisture:** Dissipation is faster under wetter conditions. Studies show degradation is most rapid in submerged soil (DT50 14.3–16.7 days), followed by soil at field capacity (DT50 18.7–20.0 days), and slowest in dry soil (DT50 21.9–22.9 days).[6][7]
- **Organic Amendments:** The addition of compost to soil can enhance the dissipation of **spiromesifen**. In one study, the half-life was reduced from 22.4 days in unamended soil to

14.3 days in soil amended with 2.5% compost.[6][7]

- Sterilization: The difference in degradation rates between sterilized and non-sterilized soil highlights the contribution of microorganisms. For instance, the half-life in sterilized dry soil was 35.8 days, significantly longer than in non-sterilized conditions, indicating that while hydrolysis occurs, microbial action is a key driver of degradation.[6][7]

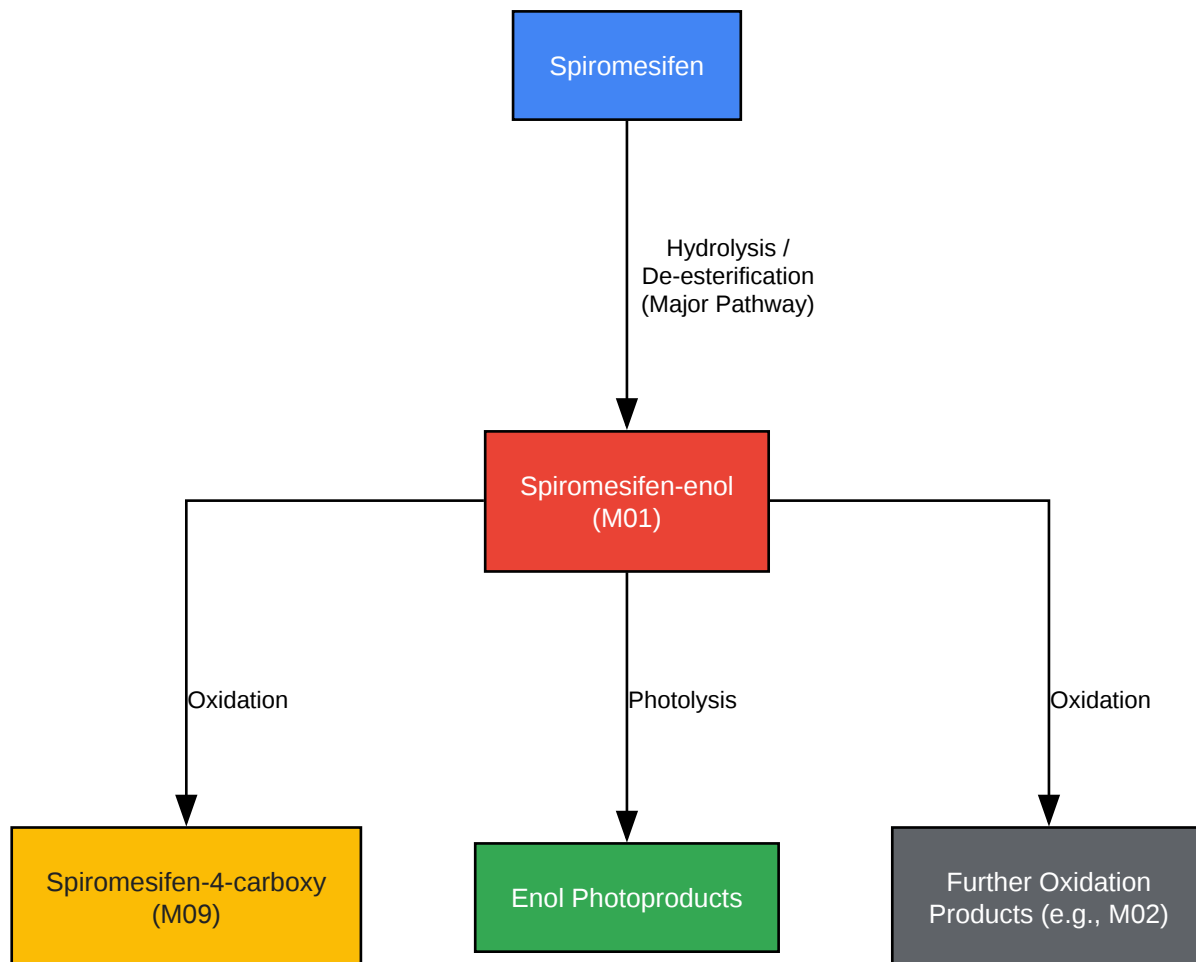
Major Degradation Products

Following the initial formation of **spiromesifen-enol** (M01), further degradation occurs, primarily through oxidation.

- **Spiromesifen-enol** (M01): This is the major and most significant metabolite.[1][5] Unlike the parent compound, M01 is highly persistent in soil, with aerobic metabolism DT50 values ranging from 55 to 1500 days.[4]
- **Spiromesifen-4-carboxy** (M09): M01 can be further oxidized to form **spiromesifen-4-carboxy** (M09), which is also considered a major metabolite, reaching a maximum of 14.1% of applied radioactivity after 90 days.[1][5]
- Other Metabolites: Other minor metabolites identified in various environmental systems include 4-hydroxymethyl-**spiromesifen-enol** (M02) and 4-carboxy-3-hydroxy-**spiromesifen-enol** (M07).[1][2]

The overall degradation pathway is visualized in the diagram below.

Simplified Degradation Pathway of Spiromesifen in Soil

[Click to download full resolution via product page](#)Simplified Degradation Pathway of **Spiromesifen** in Soil

Quantitative Data Summary

The following tables summarize the degradation half-life (DT50) data for **spiromesifen** and its major metabolites under various experimental conditions.

Table 1: Aerobic Soil Metabolism Half-Life (DT50) of **Spiromesifen**

Condition	DT50 (Days)	Reference(s)
Geomean (6 soils)	5.3	[1]
Range (Study A)	2.6 - 17.9	[11]
Range (Study B)	12 - 45	[4]
Dry Soil	21.9 - 22.9	[6][7]
Field Capacity	18.7 - 20.0	[6][7]
Submerged Soil	14.3 - 16.7	[6][7]
With 2.5% Compost	14.3	[6][7]
Field Study (Tomato)	5.6 - 9.5	[12]

| Field Study (Cabbage) | No residues detected at harvest |[13] |

Table 2: Abiotic Degradation Half-Life of **Spiromesifen**

Degradation Process	Condition	Half-Life (Days)	Reference(s)
Hydrolysis	pH 4	53.3	[11]
Hydrolysis	pH 7	12.5 - 24.8	[6][7][11]
Hydrolysis	pH 9	4.3 - 5.7	[6][7][11]
Photolysis (Sunlight)	Soil Thin Film	5.2 - 8.1	[6][7]

| Photolysis (UV Light) | Soil Thin Film | 3 - 4 |[6][7] |

Table 3: Persistence of Major Metabolites in Soil

Metabolite	Max % of Applied Radioactivity	Aerobic Soil DT50 (Days)	Reference(s)
Spiromesifen-enol (M01)	85%	55 - 1500	[1] [4] [5]

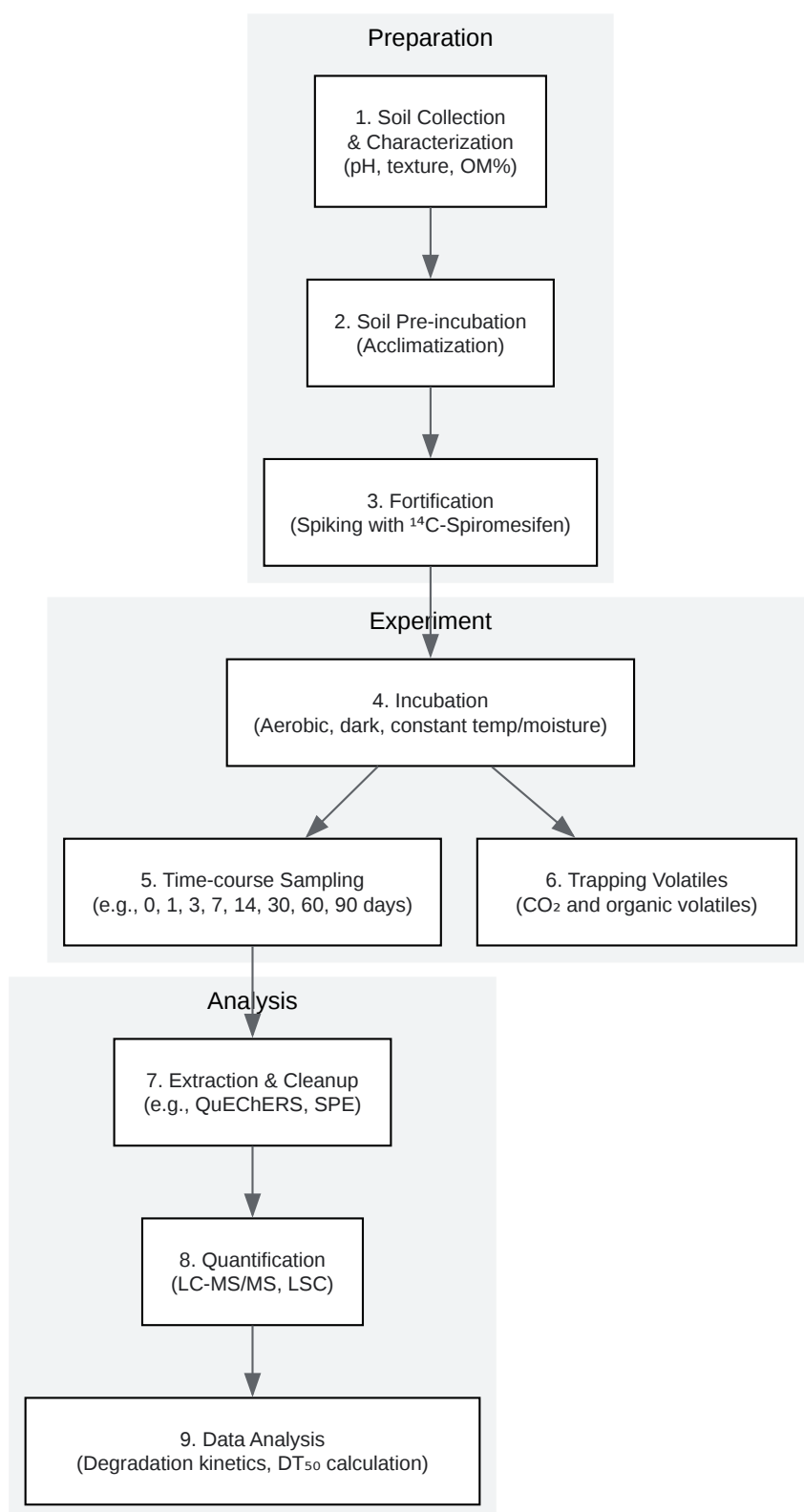
| **Spiromesifen-4-carboxy (M09)** | 14.1% | 1.7 - 224 |[\[1\]](#) |

Experimental Protocols

Standardized guidelines, such as OECD 307 and OPPTS 835.4100, are followed to evaluate the aerobic and anaerobic transformation of pesticides in soil.[\[14\]](#)[\[15\]](#) These studies are crucial for determining degradation rates and identifying transformation products.

General Workflow for Soil Degradation Studies

The process for conducting a soil metabolism study involves several key stages, from soil collection to data analysis, as illustrated below.



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Typical Experimental Workflow for an Aerobic Soil Metabolism Study

Sample Preparation and Extraction

- Soil Selection: Representative agricultural soils are chosen, varying in properties like pH, organic carbon content, and texture.[\[14\]](#)
- Fortification: Soil samples are treated with **spiromesifen**, often using a ^{14}C -radiolabeled test substance to facilitate tracking of the parent compound and its metabolites.[\[14\]](#) The application rate typically corresponds to the maximum recommended field application rate.[\[15\]](#)
- Extraction: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used for extraction.[\[3\]](#)[\[12\]](#)[\[13\]](#) This involves a single-step buffered acetonitrile extraction, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) to remove interferences.[\[3\]](#)

Incubation Conditions

- Aerobic Study: Treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for up to 120 days.[\[14\]](#) A stream of air is passed through the incubation vessels to maintain aerobic conditions, and evolved $^{14}\text{CO}_2$ is trapped to quantify mineralization.[\[15\]](#)
- Anaerobic Study: To simulate flooded conditions, an aerobic system is first established and then flooded with water, followed by purging with an inert gas like nitrogen to create an anaerobic environment.[\[14\]](#)

Analytical Quantification

- Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the preferred analytical technique for the quantitative determination of **spiromesifen** and its polar metabolites like M01 and M09 in soil extracts.[\[12\]](#)[\[16\]](#)[\[17\]](#) Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) can also be used.[\[3\]](#)[\[13\]](#)
- Validation: The analytical method is validated for accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[\[3\]](#)[\[13\]](#) For **spiromesifen**, typical LOQ values in soil are around 0.01 mg/kg.[\[3\]](#)[\[13\]](#)

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